molecular formula C18H16Cl2N2OS B11512363 1-(3,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]ethanone

1-(3,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]ethanone

Cat. No.: B11512363
M. Wt: 379.3 g/mol
InChI Key: FEWQLZAGDNWKQF-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE typically involves the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Final Coupling: The final coupling of the thiazine derivative with the ethanone moiety can be carried out using standard coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE would depend on its specific biological target. Generally, thiazine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2-(phenylamino)ethanone: Lacks the thiazine ring but shares the dichlorophenyl and phenylamino groups.

    2-(3,4-Dichlorophenyl)-4H-1,3-thiazine: Contains the thiazine ring but differs in the substitution pattern.

Uniqueness

1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE is unique due to the presence of both the thiazine ring and the dichlorophenyl group, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H16Cl2N2OS

Molecular Weight

379.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]ethanone

InChI

InChI=1S/C18H16Cl2N2OS/c19-15-8-7-13(11-16(15)20)17(23)12-22(14-5-2-1-3-6-14)18-21-9-4-10-24-18/h1-3,5-8,11H,4,9-10,12H2

InChI Key

FEWQLZAGDNWKQF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(SC1)N(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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